N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine
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Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can significantly influence its chemical properties and biological activities. It is structurally related to other phenethylamines, which are known for their diverse range of effects and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine typically involves the reaction of appropriate substituted benzaldehydes with amines. One common method involves the reductive amination of 3,5-dimethoxybenzaldehyde with 3-methoxyphenethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a serotonin receptor agonist.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, leading to various physiological effects. The compound’s methoxy groups play a crucial role in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different substitution patterns.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A related compound with potent hallucinogenic effects.
Uniqueness
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methoxy groups at the 3 and 5 positions on one phenyl ring and the 3 position on the other phenyl ring provide distinct properties compared to other phenethylamines.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-5-14(9-16)7-8-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-6,9-12,19H,7-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWYYSPIZQNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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